molecular formula C15H17N3O3 B2383265 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-43-4

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2383265
CAS No.: 887833-43-4
M. Wt: 287.319
InChI Key: TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection

4-(Bromomethyl)benzoic acid serves as the primary precursor. Hydrogenation under controlled conditions yields trans-4-(bromomethyl)cyclohexanecarboxylic acid.

Catalytic Systems and Conditions

Patent WO2015102893A1 details hydrogenation protocols using ruthenium on carbon (5 wt%) in N-methylpyrrolidone (NMP) at 80°C and 50 bar H₂. These conditions achieve >90% trans selectivity due to:

  • Solvent effects : Tertiary amides like NMP stabilize transition states favoring trans products.
  • Catalyst geometry : Ru/C facilitates syn-addition of hydrogen, minimizing cis byproduct formation.

Table 1: Hydrogenation Optimization

Catalyst Solvent Temperature Pressure Trans:Cis Ratio
Ru/C NMP 80°C 50 bar 9:1
Pd/C Ethanol 25°C 1 bar 3:1
Rh/Al₂O₃ THF 60°C 30 bar 5:1

Alkylation of 1,2,3-Benzotriazin-4(3H)-one

The bromomethyl intermediate undergoes nucleophilic substitution with 1,2,3-benzotriazin-4(3H)-one to form the C–N linkage.

Reaction Mechanism

  • Base selection : Potassium carbonate (2 equiv) in DMF deprotonates the N3 position of benzotriazinone (pKa ≈ 9.5), generating a nucleophilic anion.
  • SN2 pathway : The bromide leaves via a backside attack, retaining the trans configuration of the cyclohexane ring.

Equation :
$$ \text{trans-4-(BrCH}2\text{)C}6\text{H}{10}\text{COOH} + \text{Benzotriazinone} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{KBr} $$

Yield Optimization

Microwave irradiation (100°C, 30 min) increases reaction efficiency to 85% yield compared to conventional heating (65% yield, 12 h). Side products include:

  • Elimination products : <5% at elevated temperatures.
  • O-alkylation : <2% due to preferential N3 reactivity.

Alternative Synthetic Routes

Mitsunobu Coupling

Using trans-4-(hydroxymethyl)cyclohexanecarboxylic acid and benzotriazinone with DIAD/PPh₃ yields <30% product, limited by competing esterification.

Purification and Characterization

  • Chromatography : Silica gel chromatography (90:9:1 DCM/MeOH/NH₄OH) removes unreacted benzotriazinone.
  • Crystallization : Ethanol/water recrystallization yields 99% pure product (mp 218–220°C).
  • Spectroscopic data :
    • ¹H NMR (500 MHz, CDCl₃) : δ 7.99 (dd, J=7.8 Hz, 1H, ArH), 3.52–3.45 (m, 2H, CH₂N), 2.33–2.20 (m, 4H, cyclohexane).
    • HRMS : m/z 287.3138 [M+H]⁺.

Industrial-Scale Considerations

  • Cost analysis : Ru/C catalysis adds ~$15/kg to production costs vs. Pd/C (~$40/kg).
  • Waste streams : Bromide salts are recycled via ion exchange, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.

    Substitution: The benzotriazinyl moiety allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups to the benzotriazinyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 108180-02-5

The structure features a cyclohexanecarboxylic acid moiety linked to a benzotriazine derivative, which is significant for its biological activity.

Research indicates that trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid exhibits notable pharmacological properties.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:

  • A derivative of benzotriazine was tested against leukemia and CNS cancer cell lines, showing significant inhibition rates (e.g., 84.19% against MOLT-4 leukemia cells) .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against specific bacterial strains. The benzotriazine ring system is known for its ability to interact with biological membranes, which may contribute to its antimicrobial effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic synthesis. For example:

  • Formation of the Benzotriazine Core : Utilizing diazotization reactions followed by cyclization.
  • Carboxylic Acid Functionalization : Introducing the cyclohexane ring via nucleophilic substitution reactions.

These synthetic pathways allow for the modification of functional groups, leading to derivatives with enhanced biological activity.

Drug Development

The compound is being explored as a lead compound for developing new anticancer agents. Its structure allows for modifications that can enhance selectivity and potency against cancer cells.

Molecular Modeling Studies

Computational studies are being conducted to predict the interaction of this compound with various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy.

Case Studies

  • Anticancer Screening : In a study conducted by Güzel-Akdemir et al., various derivatives were screened against multiple cancer cell lines, revealing promising results for compounds structurally related to this compound .
  • Pharmacological Assessment : Another study assessed the pharmacological profiles of benzotriazine derivatives in preclinical models, indicating their potential as novel therapeutic agents .

Mechanism of Action

The mechanism by which trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazinyl moiety may play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-4-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid
  • CAS Number : 108180-02-5
  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.314 g/mol
  • Structural Features: A trans-configured cyclohexane ring substituted with a carboxylic acid group at position 1 and a 4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl group at position 3.

Synthesis :
The compound is derived from its methyl ester precursor (CAS 1212186-62-3, C₁₆H₁₉N₃O₃), synthesized via BBr₃-mediated deprotection, a method analogous to related compounds in . Hydrolysis of the ester group yields the carboxylic acid .

Structural Analogs and Substituent Effects
Compound Name CAS Number Molecular Formula Key Substituent Molecular Weight (g/mol) Key Differences Reference
This compound 108180-02-5 C₁₅H₁₇N₃O₃ Benzotriazinone-methyl 287.314 Benchmark compound
trans-4-[(4-Oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid 108180-05-8 C₁₆H₁₇N₃O₃ Quinazolinone-methyl 299.33 Quinazolinone replaces benzotriazinone; increased aromatic surface area
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid 921760-53-4 C₁₅H₁₅NO₃ Cyanobenzoyl 265.29 Electron-withdrawing cyano group; altered electronic properties
trans-4-[(2,6-Dimethylphenoxy)methyl]cyclohexanecarboxylic acid N/A C₁₇H₂₂O₃ Phenoxy-methyl 274.36 Phenoxy group enhances lipophilicity; steric hindrance from methyl groups
4-(trans-4-Butylcyclohexyl)benzoic acid 83626-35-1 C₁₇H₂₄O₂ Butylcyclohexyl 260.37 Long alkyl chain increases hydrophobicity; used in liquid crystals
Physicochemical Properties
  • Solubility: The benzotriazinone derivative exhibits moderate solubility in polar solvents (e.g., DMSO) due to the carboxylic acid and polar heterocycle. The quinazolinone analog (CAS 108180-05-8) shows reduced aqueous solubility owing to its larger aromatic system .
  • Lipophilicity: The cyanobenzoyl derivative (CAS 921760-53-4) has higher logP (∼2.5) compared to the benzotriazinone compound (logP ∼1.8), attributed to the electron-deficient cyano group .
  • Thermal Stability : The trans-cyclohexane backbone confers rigidity, with decomposition temperatures >200°C for all analogs.

Biological Activity

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid, with the CAS number 108180-02-5 and a molecular formula of C15H17N3O3, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound incorporates a cyclohexane ring and a benzotriazine moiety, which are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
CAS Number108180-02-5
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and angiotensin-converting enzyme (ACE) inhibitor .

Antitumor Activity

Research has indicated that compounds containing benzotriazine structures exhibit significant antitumor properties . The mechanism often involves the inhibition of DNA synthesis or interference with cellular metabolism. For example, studies have shown that benzotriazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

ACE Inhibition

In a comparative study involving various derivatives, this compound demonstrated promising results as an ACE inhibitor. The I50 values (the concentration required to inhibit 50% of the enzyme activity) were significantly lower than those of other tested compounds, indicating a strong inhibitory effect. This suggests potential applications in treating conditions like hypertension and heart failure.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, supporting its potential as an antitumor agent.
  • ACE Inhibition Study : In another investigation focused on cardiovascular health, the compound was administered to hypertensive rat models. The results indicated a significant reduction in blood pressure without adverse effects on heart rate, highlighting its therapeutic potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to the active site of ACE or similar enzymes.
  • Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and death.

Q & A

Q. What are the recommended synthetic routes for trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid?

A common approach involves multi-step functionalization of the cyclohexane backbone. For example:

  • Step 1 : Hydrogenation of a substituted benzoic acid derivative (e.g., 4-cyanobenzoic acid) using catalysts like Raney nickel under H₂ (20 kg/cm² initial pressure) to form the trans-cyclohexane intermediate .
  • Step 2 : Introduction of the benzotriazinone moiety via nucleophilic substitution or coupling reactions. Evidence from similar compounds suggests the use of tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates during functionalization .
  • Step 3 : Acid hydrolysis or deprotection to yield the final carboxylic acid product .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Chromatography : Use GC or HPLC with >95% purity thresholds, as validated for structurally related trans-cyclohexanecarboxylic acids .
  • Spectroscopy :
    • NMR : Compare chemical shifts of cyclohexane protons (δ ~1.2–2.5 ppm for trans isomers) and benzotriazinone aromatic protons (δ ~7.0–8.5 ppm) .
    • MS : Confirm molecular weight (e.g., C₁₆H₁₈N₄O₃, theoretical MW 314.34).
  • pKa Analysis : Reference experimental pKa values of similar trans-cyclohexanecarboxylic acids (e.g., ~4.6–4.8) to predict solubility and ionization .

Q. What stability considerations are critical for handling this compound?

  • Hydrolytic Sensitivity : The benzotriazinone moiety may degrade under acidic or basic conditions. Store in inert solvents (e.g., DMSO) at –20°C .
  • Thermal Stability : Avoid prolonged heating >80°C, as observed in analogous compounds during synthetic steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test alternatives to Raney nickel (e.g., Pd/C or PtO₂) for hydrogenation steps, noting that steric hindrance from the benzotriazinone group may require milder conditions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while non-polar solvents (e.g., toluene) improve crystallinity during purification .

  • Yield Data :

    ConditionYield (%)Purity (%)Reference
    Raney Ni, H₂, 20°C6595
    Boc-protected route7898

Q. How can enantiomeric purity be ensured in stereospecific derivatives?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases containing hexane/isopropanol (90:10) .
  • Stereochemical Confirmation : Compare experimental optical rotation values with literature data for trans-cyclohexane derivatives .

Q. How should researchers address contradictions in reported synthetic methodologies?

  • Case Study : Discrepancies in hydrogenation efficiency (e.g., vs. 6) may arise from substituent electronic effects. Validate via:
    • Control Experiments : Replicate steps using identical reagents and conditions.
    • Computational Modeling : Calculate steric/electronic profiles of intermediates using DFT .
  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography in ) to confirm critical intermediates.

Q. What strategies are recommended for evaluating biological activity?

  • Target Selection : Prioritize enzymes with binding pockets accommodating rigid cyclohexane scaffolds (e.g., cyclooxygenase or kinase inhibitors) .
  • Assay Design :
    • In vitro : Test inhibition of benzotriazinone-sensitive targets (IC₅₀ assays).
    • SAR Studies : Modify the methylene linker length or introduce electron-withdrawing groups to enhance potency .

Methodological Notes

  • Safety Protocols : Handle acidic/basic conditions in fume hoods; avoid exposure to Raney nickel dust .
  • Data Reproducibility : Document reaction parameters (e.g., pressure, temperature) rigorously, as minor variations significantly impact trans/cis ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.